Hexyl phenoxyacetate

CAS No.: 6290-38-6

Cat. No.: VC19716708

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6290-38-6 |

|---|---|

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | hexyl 2-phenoxyacetate |

| Standard InChI | InChI=1S/C14H20O3/c1-2-3-4-8-11-16-14(15)12-17-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |

| Standard InChI Key | ZDMMHHNEEAOMLL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC(=O)COC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

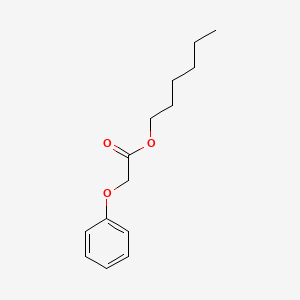

Hexyl phenoxyacetate (IUPAC name: hexyl 2-phenoxyacetate) is an ester derivative formed through the reaction of phenoxyacetic acid with hexanol. Its molecular structure consists of a phenoxy group (–O–C₆H₅) linked to an acetic acid moiety, which is further esterified with a hexyl chain (–C₆H₁₃). The compound’s molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol.

Spectral Data and Characterization

While direct spectral data for hexyl phenoxyacetate are unavailable, analogous esters exhibit characteristic NMR and IR signatures:

-

¹H NMR: A triplet at δ 4.10–4.20 ppm (methylene protons adjacent to the ester oxygen), a singlet at δ 4.50–4.60 ppm (phenoxy methylene group), and aromatic protons at δ 6.80–7.30 ppm .

-

IR: Strong absorption bands at 1740–1760 cm⁻¹ (ester C=O stretch) and 1250–1280 cm⁻¹ (C–O–C asymmetric stretch) .

Synthesis and Manufacturing Processes

Conventional Esterification Routes

Hexyl phenoxyacetate is theorized to form via acid-catalyzed esterification, mirroring methods used for hexyl acetate and other aromatic esters :

Key Parameters:

-

Catalysts: Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%).

-

Temperature: 110–130°C under reflux.

-

Yield Optimization: Azeotropic removal of water using toluene or cyclohexane improves equilibrium shift .

Industrial-Scale Production Challenges

-

Purity Concerns: Residual phenoxyacetic acid (≤0.5%) may necessitate post-synthesis neutralization with sodium bicarbonate .

-

Thermal Stability: Acetates like hexyl phenoxyacetate are prone to decomposition at elevated temperatures, forming acetic acid and phenolic byproducts .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Applications in Industry and Research

Fragrance and Flavor Formulations

Future Research Directions

Stability Enhancement

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume